molecular formula C17H21N3O4 B1378752 benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate CAS No. 1461707-84-5

benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate

Cat. No. B1378752
M. Wt: 331.4 g/mol
InChI Key: SJHQWEIRFGOPLY-UHFFFAOYSA-N
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Description

Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate (also known as BNDPC) is an organic compound with a unique structure and properties. It is an aromatic heterocyclic compound with two nitrogen atoms in the ring structure, which gives it an interesting reactivity and unique properties. BNDPC has a wide range of applications in the scientific research field, from drug development to biochemical studies.

Scientific Research Applications

Inhibition of Mild Steel Corrosion

The research on the inhibition performances of spirocyclopropane derivatives, including structures similar to benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate, has demonstrated their effectiveness in protecting mild steel in acidic environments. These compounds show potential as green and environmentally friendly corrosion inhibitors, with studies revealing their adsorption onto metal surfaces through both physical and chemical processes. The adsorption behavior aligns with the Langmuir isotherm model, and their effectiveness varies with concentration and temperature. Such compounds' molecular structures, featuring π-electrons in aromatic rings and lone-pair electrons in functional groups, contribute significantly to their adsorption and corrosion inhibition capabilities (Chafiq et al., 2020).

Synthetic Applications in Heterocyclic Chemistry

Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate and related compounds find significant applications in the synthesis of complex heterocyclic structures. Their utility in forming piperazines, diazaspirocycles, and other spiro compounds through microwave-assisted solid-phase synthesis or direct annulation processes highlights their importance in medicinal chemistry and drug discovery. These synthetic strategies enable the development of compounds with potential biological activity, providing a platform for the discovery of new therapeutics (Macleod et al., 2006).

properties

IUPAC Name

benzyl N-[3-(6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-14-17(8-4-9-17)19-15(22)20(14)11-5-10-18-16(23)24-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,23)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHQWEIRFGOPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)N(C(=O)N2)CCCNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
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benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
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benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
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benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
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benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
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benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate

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